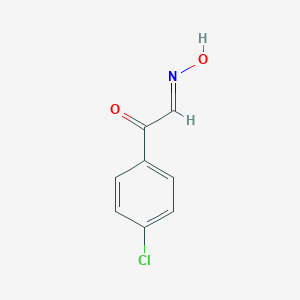

(4-Chlorophenyl)(oxo)acetaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTDHICJRITDGJ-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 4 Chlorophenyl Oxo Acetaldehyde Oxime

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. mdpi.com Methods like the B3LYP hybrid functional combined with Pople-style basis sets such as 6-311++G(d,p) are frequently used to obtain accurate results for a wide range of molecular properties. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For (4-Chlorophenyl)(oxo)acetaldehyde oxime, this process involves minimizing the molecule's energy to find its equilibrium geometry. biointerfaceresearch.com The molecule possesses several rotatable bonds and stereocenters, leading to multiple possible conformers, primarily the E and Z isomers of the oxime group.

A detailed conformational analysis would explore the potential energy surface by systematically rotating the bonds connecting the phenyl ring, the carbonyl group, and the oxime moiety. This analysis identifies the global minimum energy structure, which is the most stable conformer, as well as other low-energy local minima. The presence of the chlorine atom and the oxime's hydroxyl group can lead to specific intramolecular interactions that influence conformational preference. Theoretical calculations on similar systems, such as acetaldoxime (B92144) dianions, have shown that different isomers (e.g., syn and anti) can be distinct minima on the potential energy surface. missouri.edu

Below is an interactive table showing representative optimized geometric parameters (bond lengths and angles) for a plausible low-energy conformer of (4-Chlorophenyl)(oxo)acetaldehyde oxime, as would be calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Illustrative Optimized Geometric Parameters

This table presents hypothetical, but realistic, data that would be generated from a DFT geometry optimization. The labels correspond to standard atom numbering for the molecule.

| Parameter | Atom Connection | Bond Length (Å) | Parameter | Atom Connection | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C1-C2 | 1.49 | Bond Angle | C2-C1=O | 121.5 |

| C1=O | 1.22 | C2-C1=N | 115.0 | ||

| C1=N | 1.28 | N-C1=O | 123.5 | ||

| N-OH | 1.37 | C1=N-OH | 111.0 | ||

| C2-C(phenyl) | 1.51 | C(phenyl)-C2-C1 | 110.5 |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they determine how a molecule interacts with other species. biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (Eg) is a critical parameter for assessing chemical reactivity; a small gap suggests the molecule is more reactive and can be easily excited. nih.gov For (4-Chlorophenyl)(oxo)acetaldehyde oxime, the HOMO is expected to be localized primarily on the electron-rich areas, such as the chlorophenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely distributed across the π-systems of the carbonyl and oxime groups, which are electron-accepting regions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In the MEP map for this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen, nitrogen, and chlorine atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton of the oxime, marking them as sites for nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties

This table contains representative data for FMO analysis, which is crucial for understanding electronic behavior and reactivity.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For (4-Chlorophenyl)(oxo)acetaldehyde oxime, characteristic vibrational frequencies would include:

O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region.

C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹.

C=N stretch: A peak in the 1620-1680 cm⁻¹ range.

Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretch: A band in the lower frequency region, typically 700-800 cm⁻¹.

It is a standard practice to apply a scaling factor (often around 0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. missouri.edu

DFT calculations yield the total electronic energy of the molecule, a measure of its stability. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. researchgate.net This information reveals the distribution of electron density within the molecule, highlighting the polarity of bonds and identifying reactive centers. For instance, the carbonyl carbon would carry a significant positive charge, making it an electrophilic site, while the carbonyl oxygen would be negatively charged. These calculated charges are essential for understanding intramolecular interactions and for parameterizing molecular mechanics force fields.

Table 3: Illustrative Calculated Energetic and Atomic Charge Data

This table provides examples of energetic parameters and NBO atomic charges that would be standard outputs of a DFT calculation.

| Parameter | Value | Atom | NBO Charge (e) |

|---|---|---|---|

| Total Energy | -985.432 Hartrees | Carbonyl Carbon (C1) | +0.45 |

| Dipole Moment | 3.15 Debye | Carbonyl Oxygen | -0.62 |

| Oxime Nitrogen | -0.28 |

Application of Ab Initio Molecular Dynamics Simulations to Understand Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, ab initio molecular dynamics (aiMD) simulations allow for the study of a molecule's behavior over time at finite temperatures. nih.gov In an aiMD simulation, forces on the atoms are calculated "on-the-fly" using quantum mechanics as the simulation progresses.

For (4-Chlorophenyl)(oxo)acetaldehyde oxime, aiMD could be applied to:

Study Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the oxime/carbonyl groups and the solvent.

Analyze Conformational Dynamics: The simulation can reveal the timescales and pathways of transitions between different conformers, providing a more realistic picture of the molecule's flexibility than static calculations alone.

Investigate Thermal Stability: By running simulations at various temperatures, it is possible to observe the onset of dynamic processes like bond rotations or even decomposition, providing insights into the molecule's thermal stability.

These simulations are computationally intensive but offer invaluable information on the dynamic processes that are fundamental to chemical reactivity and biological function. nih.gov

Theoretical Studies on Reaction Pathways, Transition States, and Mechanistic Elucidation

A significant application of computational chemistry is the elucidation of reaction mechanisms. mdpi.com By mapping the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For (4-Chlorophenyl)(oxo)acetaldehyde oxime, theoretical studies could investigate various reactions, such as:

Beckmann Rearrangement: A classic reaction of oximes that could be computationally modeled to determine the activation energy barrier and the preference for the migration of the (4-chlorophenyl) group versus the acyl group.

Hydrolysis: The mechanism of hydrolysis back to the corresponding aldehyde could be explored, identifying the transition states for water addition and subsequent elimination steps.

Radical Reactions: The homolytic cleavage of the N-O bond, a known reaction for some oxime derivatives, could be studied to understand the stability of the resulting nitrogen- and oxygen-centered radicals. mdpi.com

By calculating the energies of the transition states, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Spin density analysis can be used to understand reactions involving radical intermediates. rsc.org Such studies are fundamental to predicting the chemical behavior and synthetic utility of the compound. mdpi.comresearchgate.net

Intermolecular Interaction Analysis in the Solid State

The study of intermolecular interactions in the solid state is crucial for understanding the packing of molecules in a crystal lattice, which in turn influences the material's physical properties such as solubility, stability, and melting point.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of intermolecular contacts. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Illustrative Example of Hirshfeld Surface Analysis Data:

While specific data for (4-Chlorophenyl)(oxo)acetaldehyde oxime is unavailable, a study on a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, provides a clear example of the insights gained from this analysis. For this molecule, the Hirshfeld surface analysis revealed the following percentage contributions of the most significant intermolecular contacts to the crystal packing:

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 48.7 |

| H···C/C···H | 22.2 |

| Cl···H/H···Cl | 8.8 |

| H···O/O···H | 8.2 |

| H···N/N···H | 5.1 |

This table is illustrative and based on data from a structurally related compound, not (4-Chlorophenyl)(oxo)acetaldehyde oxime.

These data indicate that van der Waals forces, particularly H···H and H···C interactions, are the most dominant forces in the crystal packing of this example compound. The presence of Cl···H, H···O, and H···N contacts also highlights the role of specific hydrogen bonding interactions in stabilizing the crystal structure.

Assessment of Energy Frameworks and Contributions to Crystal Stabilization

Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to quantify the energetic contributions of different intermolecular interactions to the stability of the crystal lattice. By calculating the pairwise interaction energies between a central molecule and its neighbors within a defined cluster (typically around 3.8 Å), this method provides a visual and quantitative picture of the crystal's energetic architecture.

The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the nature of the forces holding the crystal together. The results are often visualized as cylindrical frameworks where the radius of the cylinders is proportional to the strength of the interaction energy.

Illustrative Example of Energy Framework Insights:

If applied to (4-Chlorophenyl)(oxo)acetaldehyde oxime, this analysis would provide quantitative values for the different energy components, allowing for a precise understanding of how the molecules are held together in the solid state.

Computational Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like Density Functional Theory (DFT) can be used to calculate the magnetic shielding tensors of atomic nuclei in a molecule. These theoretical values can then be converted into chemical shifts.

This predictive capability is invaluable for several reasons:

It can aid in the structural elucidation of new compounds by comparing predicted spectra with experimental data.

It allows for the assignment of ambiguous signals in an experimental spectrum.

It can help to confirm the presence of specific tautomers or conformers in a sample.

Illustrative Example of Computational NMR Prediction:

A study on 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one demonstrated the utility of this approach. The researchers used DFT calculations at the BP86/Jgauss-TZP2 level of theory to calculate the ¹³C NMR chemical shifts for two possible tautomers. By comparing the calculated spectra with the experimental data, they were able to confidently confirm the thioacetamide (B46855) form of the product.

A similar computational study on (4-Chlorophenyl)(oxo)acetaldehyde oxime would involve:

Optimizing the geometry of the molecule using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Calculating the NMR shielding tensors for each atom.

Converting these shielding tensors to chemical shifts, often by referencing them against a standard like Tetramethylsilane (TMS).

The resulting predicted ¹H and ¹³C NMR spectra could then be compared with experimentally obtained spectra to validate the structure of (4-Chlorophenyl)(oxo)acetaldehyde oxime.

Coordination Chemistry of 4 Chlorophenyl Oxo Acetaldehyde Oxime and Its Derivatives

Principles of Ligand Design and Synthesis Utilizing Oxime Functionality

The design of ligands based on the oxime functional group is a cornerstone of coordination chemistry, offering a versatile platform for creating complexes with tailored properties. researchgate.netnih.gov The oxime group itself is amphoteric, possessing a mildly acidic hydroxyl proton and a slightly basic nitrogen atom, allowing it to act as a neutral ligand, a monoanionic ligand upon deprotonation (oximato), or a bridging ligand. at.uaresearchgate.net

Key principles in the design and synthesis of oxime-based ligands like (4-Chlorophenyl)(oxo)acetaldehyde oxime include:

Chelation: The nitrogen of the oxime and the oxygen of the adjacent carbonyl group in (4-Chlorophenyl)(oxo)acetaldehyde oxime can form a stable five-membered chelate ring with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to monodentate ligands. The formation of such chelates is a common feature in the coordination chemistry of α-keto-oximes. at.uaacs.org

Synthesis: The synthesis of the ligand itself is typically straightforward. α-Keto-oximes (or isonitroso-ketones) are often prepared by the reaction of a ketone with a nitrosating agent, such as an organic nitrite (B80452) or by direct reaction with nitrous acid. at.ua A plausible synthetic route for (4-Chlorophenyl)(oxo)acetaldehyde oxime would involve the nitrosation of 4'-chloroacetophenone. An alternative common method is the condensation reaction between a hydroxylamine (B1172632) and a corresponding α-dicarbonyl compound. at.ua

Electronic and Steric Tuning: The properties of the resulting metal complexes can be systematically tuned by modifying the ligand's structure. In (4-Chlorophenyl)(oxo)acetaldehyde oxime, the electron-withdrawing nature of the 4-chlorophenyl group influences the acidity of the oxime proton and the electron density on the coordinating atoms. This, in turn, affects the stability and redox potential of the metal complexes. The steric bulk of substituents can dictate the coordination geometry and the accessibility of the metal center for catalytic reactions. researchgate.net

Hydrogen Bonding: The oxime's -OH group can participate in intramolecular or intermolecular hydrogen bonding. In many vic-dioxime complexes, strong intramolecular O-H···O hydrogen bonds are formed between two coordinated ligands, leading to macrocyclic-like structures with exceptional stability. researchgate.net For a mono-oxime ligand like (4-Chlorophenyl)(oxo)acetaldehyde oxime, intermolecular hydrogen bonding can lead to the formation of supramolecular assemblies in the solid state. at.uaresearchgate.net

Formation and Characterization of Metal Complexes

The versatile nature of the oxime functionality allows for the formation of a wide array of metal complexes with diverse structures and properties. nih.gov

The synthesis of transition metal complexes with oxime ligands is generally achieved by reacting a metal salt with the ligand in a suitable solvent. researchgate.net For (4-Chlorophenyl)(oxo)acetaldehyde oxime, typical synthetic procedures would involve the following:

General Method: A solution of the ligand in a solvent like ethanol (B145695) or methanol (B129727) is mixed with a solution of the desired metal salt (e.g., CuCl₂, Co(NO₃)₂, Mn(OAc)₂). The reaction is often carried out at room temperature or with gentle heating. researchgate.net The pH of the solution can be a critical factor; adjusting the pH with a base can facilitate the deprotonation of the oxime's hydroxyl group to form the more strongly coordinating oximato anion. nih.gov

Copper(II) Complexes: Copper(II) readily forms stable complexes with oxime ligands. researchgate.net With ligands similar to (4-Chlorophenyl)(oxo)acetaldehyde oxime, which can act as bidentate N,O-donors, copper(II) typically forms square planar or distorted octahedral complexes. bris.ac.uk The synthesis often involves a 1:2 metal-to-ligand ratio, yielding neutral complexes of the type [Cu(L)₂], where L is the deprotonated oximato form of the ligand. researchgate.net

Manganese(II) Complexes: Manganese can form complexes in various oxidation states (II, III, IV), and oxime ligands can stabilize these states. rsc.orgcuny.edu The synthesis of Mn(II) complexes would proceed by reacting a Mn(II) salt with the ligand. The resulting complexes can be susceptible to oxidation to Mn(III) or Mn(IV) by air, especially under basic conditions. cuny.edu The coordination environment around manganese in these complexes is often octahedral, though higher nuclearity clusters are also common. rsc.orgjacsdirectory.com

Cobalt(II) Complexes: Cobalt(II) forms stable complexes with oximes, with the most famous examples being the cobaloximes, which are models for Vitamin B₁₂. nih.govsolhycat.com With a ligand like (4-Chlorophenyl)(oxo)acetaldehyde oxime, Co(II) can form either tetrahedral, square planar, or octahedral complexes depending on the reaction conditions and other coordinated ligands. nih.govorientjchem.orgmdpi.com For instance, a reaction might yield a [Co(L)₂(H₂O)₂] complex with an octahedral geometry, where L is the deprotonated ligand. jacsdirectory.com

Determining the stoichiometry and geometry of newly synthesized complexes is crucial for understanding their properties.

Stoichiometry: The metal-to-ligand ratio is commonly determined using elemental analysis (for C, H, N) and metal content analysis. For many transition metal complexes with bidentate mono-oximes, a 1:2 metal-to-ligand stoichiometry is frequently observed, leading to neutral M(L)₂ complexes. researchgate.netorientjchem.org However, other stoichiometries are also possible depending on the metal, the ligand, and the reaction conditions.

Coordination Geometries: The geometry of the complex is dictated by the coordination number of the central metal ion and the nature of the ligands. ias.ac.in

Square Planar: This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), and also for many Cu(II) and some low-spin Co(II) complexes. bris.ac.ukorientjchem.org

Tetrahedral: This geometry is often found for Co(II) complexes, particularly with bulky ligands. researchgate.net

Octahedral: This is a common geometry for many transition metals, including Mn(II) and Co(II), often achieved by coordinating two bidentate ligands and two solvent molecules (e.g., H₂O) in the axial positions. nih.govias.ac.inrsc.org

Interactive Table: Common Geometries and Stoichiometries for Oxime Complexes Press the button to view the data. {"data": [[{"value": "Copper(II)"}, {"value": "1:2"}, {"value": "Square Planar, Distorted Octahedral"}, {"value": " bris.ac.ukias.ac.in"}], [{"value": "Manganese(II)"}, {"value": "Variable (e.g., 1:2, polynuclear)"}, {"value": "Octahedral"}, {"value": " rsc.orgjacsdirectory.com"}], [{"value": "Cobalt(II)"}, {"value": "1:2"}, {"value": "Octahedral, Square Planar, Tetrahedral"}, {"value": " nih.govorientjchem.orgresearchgate.net"}], [{"value": "Nickel(II)"}, {"value": "1:2"}, {"value": "Square Planar, Octahedral"}, {"value": " researchgate.net"}], [{"value": "Palladium(II)"}, {"value": "1:2"}, {"value": "Square Planar"}, {"value": " nih.gov"}]]}

Spectroscopic Characterization of Metal-Oxime Complexes

Spectroscopic techniques are indispensable for elucidating the structure of metal-oxime complexes and understanding the nature of the metal-ligand bonding.

FTIR Spectroscopy: Infrared spectroscopy provides key information about the coordination mode of the oxime ligand. hawaii.edu

ν(O-H) Stretch: The broad band corresponding to the oxime hydroxyl group, typically found around 3200-3400 cm⁻¹ in the free ligand, often disappears or shifts upon complexation if the proton is lost (forming an oximato complex). researchgate.net If the neutral oxime coordinates, this band may shift due to its involvement in bonding or hydrogen bonding. researchgate.net

ν(C=N) Stretch: The C=N stretching vibration, usually observed in the 1600-1650 cm⁻¹ region for the free ligand, typically shifts to a lower frequency upon coordination through the nitrogen atom. researchgate.netmdpi.com This shift indicates a weakening of the C=N bond due to the donation of electron density from nitrogen to the metal center.

ν(N-O) Stretch: The N-O stretching vibration, found around 900-1000 cm⁻¹ in the free oxime, characteristically shifts to a higher frequency (e.g., 1100-1250 cm⁻¹) in oximato complexes. nih.gov This is attributed to an increase in the double bond character of the N-O bond upon deprotonation and coordination.

New Bands: The formation of new, low-frequency bands (typically below 600 cm⁻¹) corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations provides direct evidence of coordination. hawaii.edu

Interactive Table: Typical FTIR Shifts in Oxime Complexes Press the button to view the data. {"data": [[{"value": "ν(O-H)"}, {"value": "~3300 cm⁻¹"}, {"value": "Disappears or shifts"}, {"value": " researchgate.net"}], [{"value": "ν(C=N)"}, {"value": "~1620 cm⁻¹"}, {"value": "Shifts to lower frequency (e.g., ~1600 cm⁻¹)"}, {"value": " mdpi.com"}], [{"value": "ν(N-O)"}, {"value": "~1000 cm⁻¹"}, {"value": "Shifts to higher frequency (e.g., ~1220 cm⁻¹)"}, {"value": " nih.gov"}], [{"value": "ν(M-N), ν(M-O)"}, {"value": "N/A"}, {"value": "Appear in low frequency region (<600 cm⁻¹)"}, {"value": " hawaii.edu"}]]}

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is highly effective for characterizing diamagnetic metal complexes (e.g., Co(III), Ni(II) square planar, Zn(II)). tntech.edunih.gov For paramagnetic complexes (e.g., Cu(II), high-spin Co(II), Mn(II)), NMR spectra exhibit very broad signals or large chemical shifts, which can be challenging to interpret but can provide information on the spin state. mdpi.comreddit.com

¹H NMR: The most indicative signal is that of the oxime hydroxyl proton (-NOH). In the free ligand, this proton is typically observed as a sharp singlet at a downfield chemical shift (e.g., δ 10-12 ppm). Upon formation of a deprotonated oximato complex, this signal disappears. nih.gov The chemical shifts of the aromatic and other protons on the ligand will also shift upon coordination due to changes in the electronic environment.

¹³C NMR: The carbon atom of the oxime group (C=N) is particularly sensitive to coordination. Its chemical shift will change upon complexation, providing further evidence of ligand binding. nih.gov The carbonyl carbon of the keto group in (4-Chlorophenyl)(oxo)acetaldehyde oxime would also be expected to shift if it participates in coordination.

Academic Research on Applications of Oxime-Metal Complexes in Catalysis and Material Science

Metal complexes derived from oxime ligands are not merely of structural interest; they have been investigated for a range of practical applications, particularly in catalysis and materials science. acs.orgresearchgate.net

Catalysis:

Hydrogen Evolution: Cobaloximes are renowned as some of the most effective molecular electrocatalysts and photocatalysts for the hydrogen evolution reaction (HER). nih.govsolhycat.comrsc.org They can be considered functional models of hydrogenase enzymes. The catalytic cycle typically involves the reduction of Co(II) or Co(III) to a highly nucleophilic Co(I) species, which then reacts with a proton source to generate a cobalt-hydride intermediate, ultimately releasing H₂. solhycat.comrsc.org

Polymerization: Cobalt complexes bearing pyridine-oxime ligands have demonstrated extremely high activity for the polymerization of isoprene, producing polyisoprene with high cis-1,4 selectivity. nih.gov

C-H Activation and Coupling Reactions: Oxime-derived palladacycles are effective catalysts for C-H activation and various cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions, which are fundamental in organic synthesis. researchgate.net Cobalt complexes have also been explored for the α-activation and arylation of ketones. chemrxiv.orgnih.govchemrxiv.org

Oxidation Reactions: Manganese and iron oxime complexes are studied as mimics of oxygenase enzymes. nih.govnih.gov They can activate molecular oxygen to perform oxidation reactions, such as the hydroxylation of hydrocarbons. The α-keto acid functionality, present in ligands like (4-Chlorophenyl)(oxo)acetaldehyde oxime, is known to play a key role in oxygen activation in certain iron-dependent enzymes. nih.gov

Material Science:

Molecular Magnets: The ability of oxime ligands to bridge multiple metal centers has been exploited to create polynuclear clusters (e.g., with Manganese) exhibiting interesting magnetic properties, including single-molecule magnet (SMM) behavior. rsc.org

Luminescent Materials: Certain platinum(II) complexes with aromatic oxime ligands have been shown to exhibit pronounced photoluminescence in the near-infrared (NIR) region, suggesting potential applications in optical materials and sensors. at.ua

Metal-Organic Frameworks (MOFs): The versatile coordination modes and hydrogen bonding capabilities of pyridyl oximes make them attractive building blocks for the construction of porous metal-organic frameworks. researchgate.net

Advanced Research Applications and Future Directions for 4 Chlorophenyl Oxo Acetaldehyde Oxime

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups in (4-Chlorophenyl)(oxo)acetaldehyde oxime makes it a pivotal intermediate in the construction of intricate molecular architectures. Its utility spans the synthesis of diverse aromatic systems and complex pharmaceutical intermediates.

Precursor in the Synthesis of Diverse Aromatic Compounds

(4-Chlorophenyl)(oxo)acetaldehyde oxime serves as a valuable precursor for the synthesis of various heterocyclic aromatic compounds. The oxime functionality, in particular, is a versatile handle for constructing nitrogen- and oxygen-containing rings. For instance, through [3+2] cycloaddition reactions, the nitrile oxide generated in situ from the oxime can react with alkynes or alkenes to afford substituted isoxazoles and isoxazolines, respectively. nih.govijnrd.org These isoxazole (B147169) derivatives are themselves important scaffolds in medicinal chemistry.

Furthermore, the α-keto-oxime structure allows for the synthesis of other important heterocyclic systems. For example, it can be envisioned to participate in condensation reactions with various dinucleophiles to construct pyrazoles, pyridazines, and other fused heterocyclic systems. The presence of the 4-chlorophenyl group can influence the regioselectivity of these cyclization reactions and impart specific electronic and steric properties to the final aromatic products.

Strategic Building Block for the Construction of Complex Pharmaceutical Intermediates

The (4-chlorophenyl) moiety is a common structural motif in a multitude of pharmaceutical agents due to its ability to enhance metabolic stability and binding affinity to biological targets. Consequently, (4-Chlorophenyl)(oxo)acetaldehyde oxime is a strategic building block for the synthesis of complex pharmaceutical intermediates.

Development of Novel Chemical Reagents and Catalytic Systems

The inherent reactivity of the oxime and carbonyl functionalities within (4-Chlorophenyl)(oxo)acetaldehyde oxime presents opportunities for its development into novel chemical reagents. For instance, the oxime can act as a ligand for various transition metals, leading to the formation of new catalytic systems. These metal complexes could exhibit unique catalytic activities in a range of organic transformations, such as cross-coupling reactions, oxidations, or reductions. The electronic properties of the 4-chlorophenyl group can modulate the catalytic activity and selectivity of the resulting metal complex.

Strategies for Derivatization and Functional Group Interconversion to Enhance Reactivity and Selectivity

The chemical versatility of (4-Chlorophenyl)(oxo)acetaldehyde oxime allows for a wide range of derivatization and functional group interconversion strategies to fine-tune its reactivity and selectivity for specific synthetic applications.

Table 1: Potential Derivatization and Functional Group Interconversions of (4-Chlorophenyl)(oxo)acetaldehyde Oxime

| Functional Group | Reaction Type | Potential Products | Synthetic Utility |

| Oxime | O-Alkylation/O-Acylation | O-Alkyl/O-Acyl oximes | Protection of the oxime, modulation of reactivity in rearrangements. |

| Oxime | Beckmann Rearrangement | α-Keto amides or nitriles | Access to important amide and nitrile building blocks. mdpi.com |

| Carbonyl | Reduction | α-Hydroxy oximes | Introduction of a hydroxyl group for further functionalization. |

| Carbonyl | Grignard/Organolithium Addition | Tertiary α-hydroxy oximes | Carbon-carbon bond formation and increased molecular complexity. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Derivatives with modified phenyl rings | Tuning of electronic and steric properties of the molecule. |

These transformations not only expand the library of accessible compounds from this starting material but also allow chemists to strategically modify the molecule to achieve desired outcomes in multi-step syntheses.

Integration of Synthetic Methodologies with Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis and application of (4-Chlorophenyl)(oxo)acetaldehyde oxime can be aligned with these principles in several ways.

The development of catalytic methods for its synthesis, for example, using heterogeneous catalysts that can be easily recovered and reused, would improve the atom economy and reduce waste. The use of greener reaction media, such as water or bio-based solvents, is another important consideration. Furthermore, energy-efficient synthetic methods, such as microwave-assisted or mechanochemical synthesis, are being explored for the preparation of oximes and their derivatives, offering advantages in terms of reduced reaction times and energy consumption. rsc.org

Table 2: Application of Green Chemistry Principles to (4-Chlorophenyl)(oxo)acetaldehyde Oxime Chemistry

| Green Chemistry Principle | Application in the context of (4-Chlorophenyl)(oxo)acetaldehyde Oxime |

| Prevention | Designing synthetic routes with fewer steps and higher yields. |

| Atom Economy | Utilizing catalytic methods for synthesis and transformations. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or recyclable solvents. |

| Design for Energy Efficiency | Implementing microwave-assisted or mechanochemical synthetic methods. rsc.org |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the precursor. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. |

| Design for Degradation | Designing final products that can biodegrade after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Emerging Research Trends in Oxime Chemistry and their Relevance to (4-Chlorophenyl)(oxo)acetaldehyde Oxime Studies

The field of oxime chemistry is continuously evolving, with several emerging trends that are highly relevant to the study and application of (4-Chlorophenyl)(oxo)acetaldehyde oxime.

One significant trend is the development of photocatalytic and electrochemical methods for oxime functionalization. These techniques offer mild and selective ways to activate the N-O bond of oximes, enabling novel transformations that are not accessible through traditional thermal methods.

Another area of growing interest is the use of oximes in multicomponent reactions (MCRs) . MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable from a green chemistry and efficiency perspective. The diverse reactivity of (4-Chlorophenyl)(oxo)acetaldehyde oxime makes it an excellent candidate for the design of new MCRs to generate libraries of structurally diverse compounds for high-throughput screening.

Finally, the application of flow chemistry to oxime synthesis and modification is gaining traction. Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods, which is particularly advantageous for handling potentially hazardous reagents or intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.